molecular formula C14H13FN2O4 B2652205 3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034383-78-1

3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2652205
CAS No.: 2034383-78-1
M. Wt: 292.266
InChI Key: UNZGNBXXICBYBD-UHFFFAOYSA-N
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Description

3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, a fluorobenzoyl group, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized through cyclization reactions involving amines and aldehydes. The fluorobenzoyl group is then introduced via acylation reactions using fluorobenzoyl chloride. Finally, the oxazolidine-2,4-dione moiety is formed through a cyclization reaction involving appropriate diols and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group may enhance its binding affinity to these targets, while the pyrrolidine ring and oxazolidine-2,4-dione moiety contribute to its overall stability and reactivity. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    3-(1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: Similar structure but with a different position of the fluorine atom on the benzoyl group.

    3-(1-(4-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: Another isomer with the fluorine atom in the para position.

    3-(1-(3-Chlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: Similar compound with a chlorine atom instead of fluorine.

Uniqueness

The unique feature of 3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-[1-(3-fluorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c15-10-3-1-2-9(6-10)13(19)16-5-4-11(7-16)17-12(18)8-21-14(17)20/h1-3,6,11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZGNBXXICBYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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